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Compound of Interest

Compound Name: Bis(2-Methoxyethyl)amine

Cat. No.: B057041 Get Quote

Introduction

Bis(2-Methoxyethyl)amine, a secondary amine with the chemical formula C6H15NO2, serves

as a versatile building block in organic synthesis and finds applications in various research and

development sectors, including drug discovery. Its structural characterization is fundamental for

its proper identification and use. This technical guide provides a comprehensive overview of the

spectroscopic data of Bis(2-Methoxyethyl)amine, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and

visual representations of analytical workflows and molecular structure are included to support

researchers and scientists.

Molecular Structure and Properties
Bis(2-Methoxyethyl)amine is a symmetrical molecule featuring a central secondary amine

nitrogen atom flanked by two 2-methoxyethyl chains.

Property Value

Molecular Formula C6H15NO2

Molecular Weight 133.19 g/mol

CAS Number 111-95-5
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Spectroscopic Data
The following sections present the key spectroscopic data for Bis(2-Methoxyethyl)amine,

sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.48 t 4H -O-CH₂-CH₂-NH-

3.33 s 6H -O-CH₃

2.78 t 4H -O-CH₂-CH₂-NH-

¹³C NMR Data

The ¹³C NMR spectrum shows three unique carbon signals, consistent with the molecule's

symmetry.

Chemical Shift (δ) ppm Assignment

72.1 -O-CH₂-CH₂-NH-

58.8 -O-CH₃

49.3 -O-CH₂-CH₂-NH-

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Bis(2-Methoxyethyl)amine was obtained as a liquid film.

Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Weak, Broad N-H stretch (secondary amine)

2925, 2880, 2820 Strong C-H stretch (aliphatic)

1460 Medium C-H bend (CH₂)

1120 Strong C-O stretch (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is from electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Assignment

133 5 [M]⁺ (Molecular Ion)

102 40 [M - OCH₃]⁺

88 100
[CH₂=N⁺(CH₂CH₂OCH₃)]

(Base Peak)

58 60 [CH₃OCH₂CH₂]⁺

45 55 [CH₃OCH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data,

based on the methodologies typically employed by the Spectral Database for Organic

Compounds (SDBS).[1]

NMR Spectroscopy
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Instrumentation: A JEOL nuclear magnetic resonance spectrometer (e.g., operating at 400

MHz for ¹H NMR and 100 MHz for ¹³C NMR) is utilized.[1]

Sample Preparation: The sample of Bis(2-Methoxyethyl)amine is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃).

¹H NMR Acquisition: Spectra are acquired with a flip angle of 22.5-30.0 degrees and a pulse

repetition time of 30 seconds to ensure accurate integration.[1]

¹³C NMR Acquisition: Spectra are acquired with a pulse flip angle of 22.5-45 degrees and a

pulse repetition time of 4-7 seconds.[1]

Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Preparation: For a liquid sample such as Bis(2-Methoxyethyl)amine, a thin film is

prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400

cm⁻¹). A background spectrum of the clean salt plates is recorded and subtracted from the

sample spectrum.

Mass Spectrometry
Instrumentation: An electron ionization mass spectrometer is employed.

Ionization: The sample is introduced into the ion source and bombarded with a beam of

electrons (typically at 70 eV) to induce ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer and detected.

Visualizations
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The following diagrams illustrate the general workflow for spectroscopic analysis and the

molecular structure of Bis(2-Methoxyethyl)amine with atom numbering for NMR correlation.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Bis(2-Methoxyethyl)amine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Bis(2-Methoxyethyl)amine Structure and NMR Assignments NMR Assignments

C¹H₃

O²

C³H₂

C⁴H₂

N⁵H

C⁶H₂

C⁷H₂

O⁸

C⁹H₃

¹H NMR:
C¹/⁹-H: δ 3.33 (s)
C³/⁷-H: δ 3.48 (t)
C⁴/⁶-H: δ 2.78 (t)

¹³C NMR:
C¹/⁹: δ 58.8
C³/⁷: δ 72.1
C⁴/⁶: δ 49.3

Click to download full resolution via product page

Caption: Molecular structure of Bis(2-Methoxyethyl)amine with NMR assignments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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